N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonamide core linked to a 3,5-bis(trifluoromethyl)phenyl group. The compound’s molecular formula is C₁₃H₈F₆N₂O₄S, with a calculated molecular weight of 402.07 g/mol. The nitro group at the para position of the benzene ring enhances electron-withdrawing properties, while the bis(trifluoromethyl) substituents contribute to lipophilicity and metabolic stability, traits common in bioactive molecules .
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N2O4S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)21-27(25,26)12-3-1-11(2-4-12)22(23)24/h1-7,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKYXKSPNGXWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401616 | |
| Record name | ST50939007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587-57-5 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST50939007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent quality and yield. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield corresponding sulfonic acids and amines.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used, typically resulting in substituted sulfonamides.
Hydrolysis: The products are sulfonic acids and amines.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound is frequently used as a reagent in organic synthesis for constructing complex molecules. Its unique functional groups allow for versatile reactions including oxidation and substitution.
- Building Block for Complex Molecules : It serves as a precursor for synthesizing other compounds, particularly those with trifluoromethyl groups known for their stability and bioactivity.
Biology
- Enzyme Inhibition Studies : The sulfonamide group has been investigated for its potential to inhibit enzymes, making this compound valuable in drug discovery.
- Biological Activity : Research indicates that derivatives of this compound may exhibit antimicrobial and anti-inflammatory activities, highlighting its potential therapeutic benefits.
Medicine
- Therapeutic Properties : Studies are ongoing to explore its efficacy as an antimicrobial agent and its potential use in treating inflammatory conditions due to its biological activity.
- Cancer Research : The compound's derivatives are being evaluated for their anticancer properties, contributing to the development of novel therapeutic agents.
Industry
- Advanced Materials Development : N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide is utilized in creating advanced materials such as polymers and coatings due to its unique chemical properties.
- Chemical Manufacturing : It serves as a precursor in the synthesis of various industrial chemicals, enhancing production efficiency through its reactivity and stability.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity. The nitro group may also contribute to the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Sulfonamide Derivatives
Sulfonamides with trifluoromethyl groups are prominent in drug discovery. A notable analog, N-(5-(4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinyl)-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide, exhibits 74.88% inhibition in anticonvulsant assays, highlighting the importance of the sulfonyl group and trifluoromethyl substituents for activity . Key comparisons include:
Key Insights :
- The nitro group’s electron-withdrawing nature may modulate reactivity or binding interactions in enzyme inhibition, similar to the thiadiazole derivative .
Comparison with Urea and Thiourea Analogs
Replacing the sulfonamide group with urea or thiourea alters hydrogen-bonding capacity and electronic properties. Examples from Kanto Reagents include:
Key Insights :
- Urea derivatives (e.g., ) have higher molecular weights (>500 g/mol) and may exhibit stronger hydrogen-bonding interactions than sulfonamides.
Analysis of Complex Heterocyclic Derivatives
The dinaphtho-dioxaphosphepin derivative in (C₃₇H₁₈F₁₅NO₅PS, MW = 904.56 g/mol) demonstrates structural complexity with bis(trifluoromethyl)phenyl groups integrated into a phosphorous-containing heterocycle. This compound’s size and chirality suggest applications in asymmetric catalysis or as a chiral ligand, contrasting with the simpler sulfonamide scaffold of the target compound .
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide is a sulfonamide compound notable for its diverse biological activities. This article delves into its mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H8F6N2O4S
- Molar Mass : 414.2797392 g/mol
- CAS Number : 587-57-5
The compound features a sulfonamide group, which is known for its ability to inhibit enzymes, particularly those involved in bacterial folic acid synthesis. The presence of trifluoromethyl groups enhances its lipophilicity, facilitating membrane penetration and increasing bioavailability .
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting bacterial growth.
- Lipophilicity : The trifluoromethyl groups improve the compound's ability to cross lipid membranes, enhancing its interaction with intracellular targets .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that sulfonamides are effective against a range of bacteria, including Gram-positive and Gram-negative strains. The mechanism involves competitive inhibition of bacterial enzymes necessary for folate synthesis.
Anti-inflammatory Properties
Recent studies suggest potential anti-inflammatory effects attributed to the compound's ability to modulate inflammatory pathways. This could be relevant in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted by researchers at the National Institutes of Health tested various sulfonamide derivatives against common bacterial strains. This compound was included in the screening, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional sulfonamides, suggesting enhanced potency due to structural modifications .
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?
- Methodology : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism or R). Calculate EC₅₀ values with 95% confidence intervals. Assess significance via ANOVA with post-hoc tests (e.g., Tukey’s). Bootstrap resampling can address non-normal distributions .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | 441.26 g/mol | HRMS |
| logP (logDpH7.4) | 3.2 ± 0.3 | Shake-flask HPLC |
| Solubility (Water) | <0.1 mg/mL | Nephelometry |
Table 2 : Comparison of Structural Analogs
| Compound | Key Modification | Biological Activity (IC₅₀) |
|---|---|---|
| N-[3,5-dichlorophenyl]-4-nitro analog | Cl substituents | 12 µM (Carbonic Anhydrase) |
| N-[3,5-CF₃-phenyl]-4-cyano analog | Nitro → Cyano | 8 µM (Kinase Inhibition) |
| N-[3,5-CF₃-phenyl]-4-sulfonamide | Parent compound | 15 µM (Enzyme X) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
